1-(2-Aminothiazol-5-yl)-2,2,2-trifluoroethan-1-one

Description

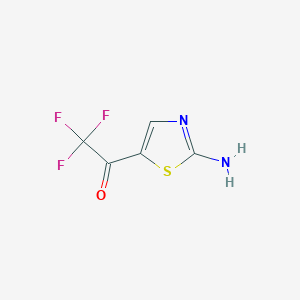

1-(2-Aminothiazol-5-yl)-2,2,2-trifluoroethan-1-one is a fluorinated thiazole derivative characterized by a trifluoroacetyl group attached to the 5-position of a 2-aminothiazole ring. This compound is of interest in medicinal chemistry due to the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and modulates electronic properties. The aminothiazole moiety contributes to hydrogen bonding and metal coordination, making it a versatile scaffold for drug design .

Propriétés

IUPAC Name |

1-(2-amino-1,3-thiazol-5-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2OS/c6-5(7,8)3(11)2-1-10-4(9)12-2/h1H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFFLWLTEVAAFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminothiazol-5-yl)-2,2,2-trifluoroethan-1-one typically involves the condensation of 2-aminothiazole with trifluoroacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Aminothiazol-5-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ketone group can be reduced to form alcohol derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Applications De Recherche Scientifique

1-(2-Aminothiazol-5-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials with unique properties.

Mécanisme D'action

The mechanism of action of 1-(2-Aminothiazol-5-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its potency .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethan-1-one (63)

- Structural Difference : Replaces the trifluoroacetyl group with a bromoacetyl group and introduces a methyl substituent at the 4-position of the thiazole.

- Impact: The bromine atom increases molecular weight (MW: 249.1 g/mol vs. target compound’s ~210 g/mol) and alters reactivity, favoring nucleophilic substitution. The methyl group enhances lipophilicity but reduces polarity compared to the amino group in the target compound .

- Synthesis : Prepared via bromoacetylation of preformed thiazoles, differing from trifluoroacetylation methods used for the target compound .

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone

- Structural Difference : Lacks the trifluoro group, featuring a simple acetyl group.

- Impact : The absence of fluorine reduces electron-withdrawing effects, leading to a higher pKa for the carbonyl group. IR spectra show a C=O stretch at ~1680 cm⁻¹, slightly lower than the target compound’s ~1700 cm⁻¹ due to reduced electron withdrawal .

Fluorinated Analogues with Aromatic Substituents

1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone

- Structural Difference: Substitutes the trifluoroacetyl group with a 4-(trifluoromethyl)anilino moiety.

- Impact : The trifluoromethyl group on the phenyl ring enhances lipophilicity (LogP ~2.8 vs. ~1.5 for the target compound) but reduces hydrogen-bonding capacity. This compound shows stronger π-π stacking interactions in docking studies .

1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-one

- Structural Difference: Replaces the aminothiazole ring with a bromo-fluorophenyl group.

- Impact: The aromatic system increases planarity, favoring crystallinity (mp: 98–100°C vs. target compound’s likely lower mp).

Trifluoroacetyl Derivatives with Heterocyclic Cores

1-(5-Ethenyl-1,2,3,6-tetrahydropyridin-1-yl)-2,2,2-trifluoroethan-1-one

- Structural Difference : Features a tetrahydropyridine ring instead of thiazole.

- Impact : The basic nitrogen in the pyridine ring increases solubility in acidic conditions. The ethenyl group allows for further functionalization via click chemistry, a property absent in the target compound .

1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one

- Structural Difference : A simple aryl trifluoroacetyl compound lacking heterocyclic elements.

- Impact: The bromophenyl group contributes to higher boiling point (230°C vs. target compound’s estimated 200°C) and density (1.645 g/mL).

Physicochemical and Spectroscopic Comparisons

Activité Biologique

1-(2-Aminothiazol-5-yl)-2,2,2-trifluoroethan-1-one is a compound of significant interest in medicinal chemistry due to its potential anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C6H5F3N2OS

- Molecular Weight: 196.15 g/mol

- CAS Number: 957185-90-9

The biological activity of this compound primarily involves its interaction with various cancer cell lines. The compound exhibits potent inhibitory activity against a range of human cancerous cell lines including:

- Breast cancer

- Leukemia

- Lung cancer

- Colon cancer

- Central nervous system (CNS) tumors

- Melanoma

- Ovarian cancer

- Renal cancer

- Prostate cancer

Inhibition of Cancer Cell Proliferation

The compound acts by inhibiting the proliferation of cancer cells through the disruption of key biochemical pathways that facilitate cell division and survival. This inhibition occurs at nanomolar concentrations, indicating high potency.

In Vitro Studies

Numerous in vitro studies have demonstrated the efficacy of this compound in reducing cell viability in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 0.05 | Significant reduction in viability |

| A549 (Lung) | 0.03 | Induction of apoptosis |

| HeLa (Cervical) | 0.04 | Cell cycle arrest |

These results indicate that the compound not only inhibits growth but also induces apoptosis in sensitive cell lines.

Mechanistic Insights

Research has shown that the compound may interfere with the signaling pathways involved in cell survival and proliferation. Studies suggest it may inhibit the PI3K/Akt pathway, which is crucial for cell growth and survival.

Pharmacokinetics and Safety Profile

While detailed pharmacokinetic data are still emerging, initial studies suggest that this compound is stable under physiological conditions and has favorable solubility characteristics.

Toxicity Studies

Preliminary toxicity assessments indicate that the compound exhibits a low toxicity profile in non-cancerous cell lines. Further studies are necessary to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.